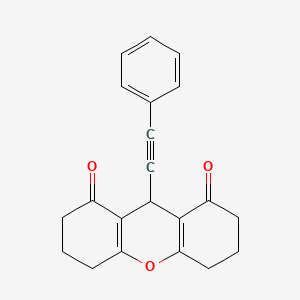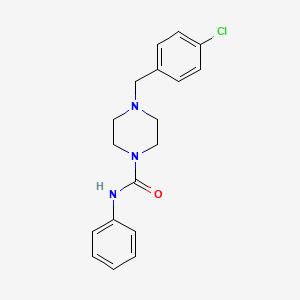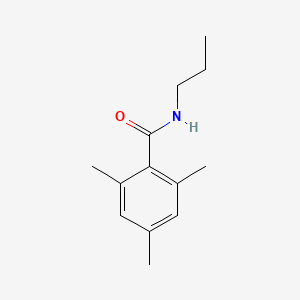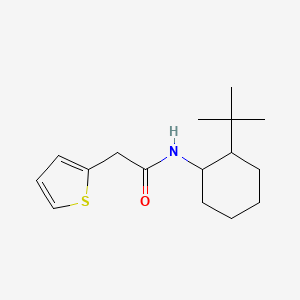![molecular formula C15H19FN4O2S B5343269 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5343269.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "EF-4" and has been synthesized using different methods.
作用机制
The mechanism of action of EF-4 is not fully understood. However, it is believed to act as a dopamine transporter inhibitor and a serotonin receptor agonist. EF-4 has been shown to increase the release of dopamine in the brain, which can improve cognitive function. In addition, EF-4 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
EF-4 has been shown to have various biochemical and physiological effects. In neuroscience, EF-4 has been shown to enhance the release of dopamine in the brain, which can improve cognitive function. In cancer research, EF-4 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, EF-4 has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
实验室实验的优点和局限性
EF-4 has several advantages and limitations for lab experiments. One of the advantages is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. In addition, EF-4 has been shown to have a high affinity for dopamine transporters, which can make it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of EF-4 is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for EF-4 research. One direction is the development of new drugs based on EF-4 with improved efficacy and safety profiles. Another direction is the study of EF-4's potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of EF-4 and its potential applications in cancer research and drug discovery.
Conclusion:
In conclusion, 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine is a chemical compound with potential applications in various fields, including neuroscience, cancer research, and drug discovery. The synthesis of EF-4 is a multi-step process that requires careful attention to the reaction conditions and purification methods. EF-4 has several advantages and limitations for lab experiments, and there are several future directions for EF-4 research. Overall, EF-4 has the potential to be a valuable tool for scientific research and drug development.
合成方法
EF-4 can be synthesized using different methods. One of the most common methods is the reaction between 4-fluoroaniline and 1-ethyl-1H-pyrazole-4-carbaldehyde, followed by the reaction with piperazine and then sulfonylation. Another method involves the reaction between 4-fluoroaniline and 1-ethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction with piperazine and then sulfonylation. The synthesis of EF-4 is a multi-step process and requires careful attention to the reaction conditions and purification methods.
科学研究应用
EF-4 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, EF-4 has been shown to enhance the release of dopamine in the brain, which can improve cognitive function and may have potential therapeutic applications for neurological disorders. In cancer research, EF-4 has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In drug discovery, EF-4 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2S/c1-2-19-12-15(11-17-19)23(21,22)20-9-7-18(8-10-20)14-5-3-13(16)4-6-14/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRFMTJVZMYWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
![N~4~-{4-[(tert-butylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5343192.png)
![2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5343215.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)




![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)

![N-ethyl-2-methoxy-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5343259.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5343261.png)
![4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5343272.png)